sapinofuranone B

説明

Contextualization within Natural Product Chemistry

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and a fertile ground for fundamental chemical research. ncl.res.in The synthesis of these often complex molecules presents a formidable challenge that drives innovation in synthetic organic chemistry. ncl.res.in Sapinofuranone B, a bioactive compound, is a prime example of a natural product that has captured the attention of researchers. researchgate.net Its placement within the furanone class of natural products situates it within a group of compounds known for their varied biological activities. ontosight.ai The study of such molecules is pivotal for uncovering new therapeutic leads and for expanding our understanding of the chemical diversity of the natural world.

Historical Overview of this compound Discovery and Early Investigations

The story of this compound begins with its isolation from fungal sources. It was identified as a novel metabolite from the fermentation extracts of the fungus Acremonium strictum. ncl.res.inresearchgate.net Concurrently, two new 5-substituted dihydrofuranones, named sapinofuranone A and this compound, were isolated from the liquid cultures of Sphaeropsis sapinea, a phytopathogenic fungus. nih.gov The strain of Sphaeropsis sapinea isolated from Cupressus macrocarpa was found to produce higher concentrations of both sapinofuranones A and B. nih.govdokumen.pub

Initial investigations focused on determining the precise chemical structure of this new compound. Through spectroscopic and chemical methods, this compound was characterized as a 4-[(2Z, 4E)-1-hydroxy-2,4-hexadienyl]butan-4-olide, an epimer of sapinofuranone A at the C-1 position of the side chain. nih.gov The absolute stereochemistry of this chiral center was established as R through the application of Mosher's method. nih.gov The structure of the metabolite from Acremonium strictum, designated (S,S)-sapinofuranone B, was confirmed through total synthesis, which also revealed the absolute configurations of the sapinofuranones from Sphaeropsis sapinae as the corresponding (4R,5S) and (4R,5R) diastereomers. researchgate.net

The early research was not only confined to isolation and characterization. The first total syntheses of this compound were significant milestones. One of the initial synthetic routes utilized dimethyl L-tartrate to establish the asymmetric centers at C-4 and C-5, with the diene moiety introduced via a Stille coupling. researchgate.net Another early and efficient enantioselective synthesis was achieved using Sharpless asymmetric dihydroxylation, Sonogashira coupling, and Wittig olefination as the key steps. acs.org These pioneering synthetic efforts were crucial in confirming the structure of this compound and provided a foundation for the preparation of analogs for further study. ncl.res.in

Significance of Dihydrofuranones in Scientific Research

The dihydrofuranone core is a prevalent structural motif found in a wide array of natural products and has garnered considerable interest due to its association with diverse and significant biological activities. researchgate.net Dihydrofuranone derivatives are recognized as a versatile scaffold in both organic synthesis and natural product chemistry. Compounds containing the furanone nucleus have been investigated for a broad spectrum of therapeutic applications, including as antimicrobial, anti-inflammatory, and antioxidant agents. researchgate.net

The biological relevance of this structural class is underscored by the various activities exhibited by its members. For instance, some dihydrofuranones have demonstrated antiproliferative effects against cancer cell lines. The ability of furanones to interact with various enzymes and receptors makes them promising candidates for the development of new therapeutic agents. ontosight.ai The inherent reactivity and stereochemical complexity of the dihydrofuranone ring also make it an attractive target for synthetic chemists, driving the development of new synthetic methodologies.

Scope and Objectives of Current Academic Inquiry into this compound

Contemporary research on this compound and its analogs is multifaceted, aiming to build upon the foundational knowledge established in earlier studies. A primary objective is the development of more efficient and stereoselective total syntheses. For example, a stereoselective total synthesis of (+)-sapinofuranone B has been described starting from commercially available L-(+)-diethyl tartrate. researchgate.net The development of synthetic strategies that are amenable to the preparation of various isomers and non-natural analogues is a key focus, as this allows for a thorough investigation of structure-activity relationships. ncl.res.in

A significant area of current investigation involves the synthesis and biological evaluation of sapinofuranone hybrids. Researchers are exploring the effects of combining the sapinofuranone scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles. researchgate.net The synthesis of these hybrid molecules is aimed at exploring new chemical space and potentially enhancing or modulating the biological activity of the parent compound. The cytotoxic activity of these novel hybrids against various human cancer cell lines is a subject of active study. researchgate.net These investigations are crucial for determining the potential of this compound and its derivatives as leads for the development of new therapeutic agents.

Structure

3D Structure

特性

分子式 |

C10H14O3 |

|---|---|

分子量 |

182.22 g/mol |

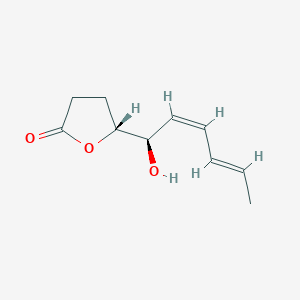

IUPAC名 |

(5R)-5-[(1R,2Z,4E)-1-hydroxyhexa-2,4-dienyl]oxolan-2-one |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h2-5,8-9,11H,6-7H2,1H3/b3-2+,5-4-/t8-,9-/m1/s1 |

InChIキー |

TUUOKFDGTUYGAJ-OXSVTVAYSA-N |

異性体SMILES |

C/C=C/C=C\[C@H]([C@H]1CCC(=O)O1)O |

正規SMILES |

CC=CC=CC(C1CCC(=O)O1)O |

同義語 |

sapinofuranone B |

製品の起源 |

United States |

Isolation, Structural Elucidation, and Stereochemical Assignment of Sapinofuranone B

Isolation from Fungal Sources

The discovery and isolation of sapinofuranone B have been reported from various fungal cultures, highlighting its presence in both pathogenic and saprophytic species.

This compound was first identified as a new 5-substituted 2(3H)-dihydrofuranone from the liquid cultures of Sphaeropsis sapinea (also known as Diplodia sapinea), a phytopathogenic fungus known to cause a variety of diseases in conifer trees. rsc.orgresearchgate.net In these studies, the fungus was isolated from symptomatic tissues of Cupressus macrocarpa and Cupressus sempervirens. researchgate.net The isolation process involved the extraction of the fungal culture filtrates with an organic solvent, followed by purification to yield this compound alongside its diastereomer, sapinofuranone A. rsc.orgresearchgate.net The enantiomer isolated from this source was determined to be (4R,5R)-sapinofuranone B. unina.it

An enantiomer of the compound isolated from S. sapinea, (4S,5S)-sapinofuranone B, was independently isolated from fermentation extracts of Acremonium strictum. unina.itmdpi.com This discovery occurred during a screening program aimed at identifying inhibitors of benzodiazepine (B76468) binding to the GABA-A receptor. unina.it Acremonium strictum is a saprophytic fungus commonly found in soil and on plant surfaces. mdpi.com The structural identity and absolute stereochemistry of the metabolite from A. strictum were confirmed through total synthesis and by chemical correlation with a known reduced form, the L-factor. unina.itmdpi.com

This compound has also been isolated from the fungus Gliocladium roseum (strain 1A). Gliocladium roseum is now widely known by its modern classification, Clonostachys rosea. This fungus is recognized for its versatility, acting as a saprophyte, an endophyte, and a mycoparasite of other fungi.

Isolation from Acremonium strictum

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structure of this compound was established primarily through the application of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) playing a pivotal role.

NMR spectroscopy was essential for determining the carbon skeleton and the relative stereochemistry of this compound. researchgate.netunina.it One-dimensional and two-dimensional NMR experiments provided the necessary data to assign the chemical structure and confirm the connectivity of the atoms within the molecule. mdpi.com

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provided the foundational information for the structural elucidation of this compound. The chemical shifts (δ) revealed the electronic environment of each proton and carbon atom, while the coupling constants (J) in the ¹H NMR spectrum helped to establish the spatial relationships between adjacent protons. The data obtained from these analyses were critical in piecing together the γ-lactone ring and the unsaturated side chain that characterize the molecule. researchgate.netunina.it

¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 2.75 | dd | 17.6, 7.8 |

| H-2b | 2.15 | dd | 17.6, 3.4 |

| H-3a | 2.60 | m | |

| H-3b | 2.30 | m | |

| H-4 | 4.65 | td | 8.2, 3.4 |

| H-5 | 4.40 | t | 8.2 |

| H-6 | 5.80 | dd | 11.0, 8.2 |

| H-7 | 6.05 | t | 11.0 |

| H-8 | 6.50 | dd | 15.1, 11.0 |

| H-9 | 5.95 | dq | 15.1, 6.8 |

| H-10 | 1.80 | d | 6.8 |

Data is based on findings reported in scientific literature and may vary slightly based on solvent and instrument frequency. researchgate.netunina.it

¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 177.2 |

| C-2 | 34.5 |

| C-3 | 28.8 |

| C-4 | 82.1 |

| C-5 | 78.5 |

| C-6 | 129.5 |

| C-7 | 133.0 |

| C-8 | 125.8 |

| C-9 | 135.2 |

| C-10 | 18.4 |

Data is based on findings reported in scientific literature and may vary slightly based on solvent and instrument frequency. researchgate.netunina.it

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Infrared (IR) Spectroscopy

Absolute Stereochemical Assignment Methodologies

While the techniques above can establish the planar structure and relative stereochemistry, determining the absolute configuration requires methods that can distinguish between a molecule and its non-superimposable mirror image (enantiomer).

The most conclusive method for determining the absolute configuration of a chiral natural product is through enantioselective total synthesis. nih.gov This involves the laboratory preparation of a single, specific enantiomer of the target molecule using reactions that control the formation of stereocenters.

Several research groups have reported the efficient total synthesis of this compound. researchgate.netnih.govresearchgate.net These syntheses typically establish the required stereocenters using well-established asymmetric reactions, such as the Sharpless asymmetric dihydroxylation. nih.gov The physical and spectroscopic data (including NMR, IR, and MS) of the synthesized enantiomer are then compared to the data from the naturally isolated compound. Crucially, the sign and magnitude of the optical rotation are compared. A match between the synthetic sample of known absolute configuration (e.g., (4S,5S)) and the natural product provides definitive proof of the natural product's absolute stereochemistry. Through this method, the absolute configuration of naturally occurring this compound was confirmed as (4S,5S). researchgate.netrsc.org

Mosher's Method and Advanced Mosher's Method

Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. The method involves the esterification of the alcohol with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration can be deduced.

In the initial study of sapinofuranones A and B isolated from Sphaeropsis sapinea, Mosher's method was applied to determine the absolute configuration of the chiral carbinol carbon in the side chain (C-1' of the 1-hydroxy-2,4-hexadienyl group). nih.gov The analysis of the Δδ values for the protons adjacent to the esterified hydroxyl group allowed researchers to assign the S-configuration to this center in sapinofuranone A and the R-configuration in this compound. nih.gov

The advanced Mosher's method, a refinement of the original technique, was applied to related compounds such as sapinofuranone C, which was isolated from Diplodia corticola. acs.orgnih.govresearchgate.net For sapinofuranone C, the absolute configuration was determined by applying the advanced Mosher's method to its 11-O-p-bromobenzoyl derivative. acs.orgnih.gov This method, along with others, has become a standard for confirming the stereochemistry of these complex natural products. researchgate.netnih.gov The successful application of Mosher's method to these related furanones provided a strong basis for understanding the stereochemistry within this family of compounds. researchgate.netarkat-usa.org

| Compound | Method Used | Chiral Center Determined | Assigned Configuration | Source |

|---|---|---|---|---|

| Sapinofuranone A | Mosher's Method | Side Chain Hydroxyl (C-1') | S | nih.gov |

| This compound | Mosher's Method | Side Chain Hydroxyl (C-1') | R | nih.gov |

| Sapinofuranone C | Advanced Mosher's Method | C-11 (on p-bromobenzoyl derivative) | S | acs.orgnih.gov |

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD))

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light and are essential for assigning the absolute configuration of natural products. These techniques, which include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), provide unique spectral fingerprints that can be compared with spectra predicted by quantum chemical calculations for a proposed structure.

For the sapinofuranone family, chiroptical methods have been employed to confirm and, in some cases, question initial stereochemical assignments. acs.org The absolute configuration of the (4S,5S)-enantiomer of this compound was investigated using a combination of ECD, VCD, and ORD. acs.orgresearchgate.net Studies have noted that the assignment of sapinofuranones can be problematic; for instance, the absolute configuration of (4S,5S)-sapinofuranone B is supported by ORD and VCD analysis, but not conclusively by ECD alone. acs.orgresearchgate.net

To resolve such ambiguities, researchers have turned to derivatization. For the related sapinofuranone C, the ECD and VCD spectra of a di-p-bromobenzoate derivative were measured and calculated. acs.orgresearchgate.net This approach helps to create stronger and more predictable spectral signals. The combination of experimental chiroptical data with computational analysis has proven to be a necessary and powerful strategy for the unambiguous determination of the absolute configuration of flexible molecules like this compound. nih.govnih.gov

| Compound | Technique | Finding | Source |

|---|---|---|---|

| (4S,5S)-Sapinofuranone B | ORD, VCD | Supports the (4S,5S) configuration. | acs.orgresearchgate.net |

| (4S,5S)-Sapinofuranone B | ECD | Assignment is considered problematic or ambiguous. | acs.orgresearchgate.net |

| Sapinofuranone C | ECD, VCD | Analysis of a di-p-bromobenzoate derivative was used to resolve ambiguities and confirm configuration. | acs.orgresearchgate.net |

| (+)-Pinofuranoxin A | ECD | Computational analysis of the ECD spectrum allowed for reliable assignment of the (4R,5S,7R,8R) absolute configuration. | nih.gov |

Chemical Correlation Studies with Known Natural Products

Chemical correlation is a definitive method for establishing the absolute stereochemistry of a new natural product by chemically transforming it into, or synthesizing it from, a compound whose absolute configuration is already known. This approach provides an unambiguous link between the stereocenters of the two molecules.

The absolute structure of (4S,5S)-sapinofuranone B, isolated from Acremonium strictum, was conclusively established through chemical correlation with L-factor, a known γ-lactone isolated from Streptomyces griseus. rsc.orgthieme-connect.com This correlation provided solid proof of the C-4 and C-5 stereochemistry.

Furthermore, the structure was confirmed by the total synthesis of this compound. rsc.org Several synthetic routes have been developed, often starting from commercially available chiral precursors. One key synthesis elaborated the asymmetric centers at C-4 and C-5 from dimethyl L-tartrate, a readily available compound with a known absolute configuration. rsc.orgresearchgate.netthieme-connect.com Another enantioselective synthesis started from 1,4-butanediol, introducing the chiral centers using Sharpless asymmetric dihydroxylation. acs.orgacs.org These syntheses, by starting with materials of known stereochemistry and using stereocontrolled reactions to arrive at the final product, serve as a powerful form of chemical correlation that confirms the absolute configuration of the natural product. acs.orgncl.res.in The physical and spectroscopic data, including the specific optical rotation [α]D, of the synthesized this compound matched that of the natural compound, finalizing the structural assignment. acs.org

Biosynthetic Investigations of Sapinofuranone B

Putative Biosynthetic Pathways (e.g., polyketide origin)

The molecular architecture of sapinofuranone B strongly suggests that it originates from the polyketide pathway. nih.govresearchgate.net Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. They are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.nettandfonline.com The biosynthesis begins with a starter unit, typically acetyl-CoA, which is then sequentially extended by the addition of extender units, most commonly malonyl-CoA. nih.govresearchgate.net

The biosynthesis of furanone compounds, a class to which this compound belongs, is often initiated by the condensation of multiple acetyl-CoA molecules to form a poly-β-keto chain. mdpi.com This reactive intermediate then undergoes a series of cyclization and modification reactions to yield the final furanone structure. mdpi.com It has been proposed that the formation of some furanone-containing natural products involves the fusion of two separate polyketide chains, a process that can be catalyzed by specific enzymes like hydrolases. beilstein-journals.orgrug.nl

In the context of related fungal metabolites, the biosynthesis of sorbicillinoids, which also feature a hexaketide backbone, has been shown through stable-isotope labeling experiments to originate from the polyketide pathway. rsc.org These studies established the incorporation pattern of labeled acetate (B1210297), confirming their polyketide origin. rsc.org Given the structural similarities and the common occurrence of butenolides as polyketide products, it is highly probable that this compound is assembled through a similar polyketide-based biosynthetic logic. tandfonline.com

Precursor Incorporation Studies

Precursor incorporation studies are a powerful tool for elucidating biosynthetic pathways by feeding isotopically labeled compounds to a producing organism and tracking their incorporation into the final natural product. While specific precursor feeding studies exclusively targeting this compound are not extensively documented in the available literature, valuable insights can be drawn from studies on related compounds produced by the same or similar fungal species.

For instance, feeding experiments with ¹³C-labeled acetates and methionine have been conducted on Acremonium strictum, a known producer of this compound. uni-hannover.de These studies were aimed at understanding the biosynthesis of xenovulene A, another secondary metabolite from this fungus. The results from these experiments helped to identify 3-methylorcinaldehyde as the initial polyketide-derived intermediate in the xenovulene A pathway, which is the direct product of a fungal non-reducing polyketide synthase (NR-PKS). uni-hannover.de This provides strong evidence for the operation of an active polyketide pathway in Acremonium strictum that utilizes acetate units for chain assembly.

In broader studies of fungal polyketides, the incorporation of ¹³C-labeled acetate is a standard method to confirm a polyketide origin. nih.gov The pattern of label incorporation reveals how the carbon backbone is assembled from two-carbon units derived from acetate. nih.gov Similarly, studies on the biosynthesis of γ-lactones in other organisms have utilized labeled precursors to trace the origin of the carbon skeleton, sometimes revealing complex pathways involving intermediates from different metabolic routes. rsc.orgnih.govresearchgate.net For example, the biosynthesis of some bacterial γ-butyrolactone autoregulators has been investigated through feeding experiments, confirming the involvement of precursors from fatty acid metabolism. nih.govmdpi.com

The following table summarizes examples of precursor incorporation studies on related fungal metabolites, which support the putative polyketide origin of this compound.

| Producing Organism | Metabolite Studied | Labeled Precursor(s) | Key Finding | Reference |

|---|---|---|---|---|

| Acremonium strictum | Xenovulene A | ¹³C-labeled acetates and methionine | Identified 3-methylorcinaldehyde as the initial polyketide-derived intermediate. | uni-hannover.de |

| Penicillium chrysogenum | Sorbicillinoids | [1-¹³C] and [1,2-¹³C₂] labeled sodium acetate | Established the hexaketide origin and labeling pattern of sorbicillinoids. | rsc.org |

| Streptomyces species | Butyrolactol A | L-[methyl-¹³C]methionine and L-valine-d₈ | Elucidated the origin of the tert-butyl group and the polyketide backbone. | beilstein-journals.org |

Enzymatic Synthesis of this compound Precursors or Analogues

The synthesis of this compound precursors and related butanolide and furanone structures can be achieved through enzymatic or chemoenzymatic approaches. These methods leverage the specificity and efficiency of enzymes to construct key structural motifs.

Enzymes such as lipases have been utilized in the synthesis of furan-based copolymers from bio-based monomers, demonstrating their utility in forming furan-containing structures. pnas.org Oxidoreductases are another class of enzymes relevant to furanone biosynthesis. An enone oxidoreductase from 'Alphonso' mango was shown to catalyze the conversion of D-fructose-1,6-diphosphate into furaneol, a precursor to the furanone mesifuran. researchgate.net This highlights the potential role of such enzymes in the final steps of furanone ring formation from carbohydrate precursors.

The formation and hydrolysis of the γ-lactone ring, a core feature of this compound, are also subject to enzymatic control. Lactonohydrolases, such as the one isolated from Fusarium oxysporum, can catalyze the hydrolysis of aldonate lactones to their corresponding aldonic acids. pnas.org Conversely, the lactonization process can also be enzyme-mediated. Chemoenzymatic strategies have been developed for the synthesis of γ-butyrolactones, where enzymes are used to create chiral intermediates that are then chemically converted to the final lactone product. mdpi.com For example, a one-pot, three-enzyme system has been developed for the chemoenzymatic synthesis of various γ-butyrolactone standards. mdpi.com

Furthermore, the synthesis of butanolide rings has been achieved through acylation followed by a spontaneous intramolecular Knoevenagel condensation in chemoenzymatic total synthesis approaches to other natural products. nih.gov This suggests that the formation of the butanolide ring in this compound could proceed through a similar enzyme-catalyzed acylation of a hydroxyl group, followed by a cyclization event.

The table below provides examples of enzymes and their applications in the synthesis of furanone and butanolide structures.

| Enzyme Class | Specific Enzyme/Source | Application | Reference |

|---|---|---|---|

| Lipase (B570770) | Candida antarctica lipase B (CAL-B) | Synthesis of furan-based copolymers. | pnas.org |

| Oxidoreductase | Enone oxidoreductase from 'Alphonso' mango | Conversion of D-fructose-1,6-diphosphate to furaneol. | researchgate.net |

| Hydrolase | Lactonohydrolase from Fusarium oxysporum | Hydrolysis of aldonate lactones. | pnas.org |

| Multiple Enzymes | One-pot three-enzyme system | Chemoenzymatic synthesis of γ-butyrolactone standards. | mdpi.com |

Genetic Basis of Biosynthesis (if applicable)

The biosynthesis of fungal secondary metabolites, including polyketides like this compound, is genetically encoded in biosynthetic gene clusters (BGCs). mdpi.complos.org These clusters typically contain the gene for the core enzyme, such as a polyketide synthase (PKS), along with genes for tailoring enzymes that modify the polyketide backbone. researchgate.netplos.org

Acremonium strictum, a producer of this compound, has been a subject of genetic studies. A PKS gene from a xenovulene-producing culture of A. strictum was isolated and sequenced. mdpi.com This gene encodes a 3-methylorcinaldehyde synthase (MOS) and contains domains for ketosynthase (KS), acyltransferase (AT), product template (PT), C-methyltransferase (C-MeT), and a terminal reductase (R) domain. mdpi.comfrontiersin.org The presence of this PKS gene provides direct genetic evidence for an active polyketide biosynthetic machinery in this fungus. mdpi.com Phylogenetic analyses of PKSs have grouped the MOS from Acremonium strictum with other fungal PKSs involved in the synthesis of methylated aromatic polyketides. rsc.orgresearchgate.net A genome-wide analysis of Acremonium chrysogenum, a related species, revealed the presence of numerous PKS and hybrid PKS/NRPS gene clusters, indicating a significant capacity for secondary metabolite production within this genus. mdpi.com

Sphaeropsis sapinea (also known as Diplodia sapinea), another fungal source of this compound, has also been investigated at the genomic level. frontiersin.orgresearchgate.netscispace.com Genome sequencing of D. sapinea has revealed the presence of rapidly evolving accessory chromosomes that contain genes for secondary metabolite production, including polyketide synthase genes. researchgate.net This suggests that the genetic basis for the production of compounds like this compound may be located on these dynamic regions of the genome. While a specific gene cluster for this compound has not yet been definitively identified and characterized, the genomic data from both Acremonium and Sphaeropsis species provide a strong foundation for future genome mining efforts to uncover the complete biosynthetic pathway. researchgate.netmdpi.com

Chemical Synthesis of Sapinofuranone B and Its Stereoisomers

Total Synthesis Strategies

Convergent and Linear Synthetic Approaches

Several total syntheses of sapinofuranone B have employed convergent strategies. For instance, a common convergent approach involves the synthesis of two main fragments: one containing the butenolide ring and its adjacent stereocenters, and another corresponding to the dienyl side chain. These fragments are then joined, often via a Wittig olefination or a Sonogashira coupling reaction, to complete the carbon skeleton. acs.orgacs.orgnih.gov One such synthesis utilized a convergent pathway where Brown's asymmetric alkoxyallylboration was key to setting the stereocenters, and a cross-metathesis reaction formed the (E)-olefin of the side chain. researchgate.net Another convergent total synthesis of mycalol, a related polyhydroxy lipid, showcased the power of combining fragments derived from both the chiral pool and asymmetric catalysis. nih.gov

The choice between a linear and a convergent approach depends on various factors, including the availability of starting materials, the complexity of the target molecule, and the efficiency of the key bond-forming reactions. For a molecule with multiple stereocenters and a distinct side chain like this compound, convergent strategies have proven to be highly effective.

Asymmetric Synthesis Methodologies

A critical challenge in the synthesis of this compound is the precise control of its stereochemistry. Chemists have employed a variety of powerful asymmetric reactions and strategies to establish the correct configuration of the chiral centers.

The Sharpless asymmetric dihydroxylation (SAD) is a widely used and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. mdpi.com This reaction has been a cornerstone in several total syntheses of this compound. acs.orgacs.orgnih.gov

In a representative synthesis, SAD was used to introduce the two adjacent stereocenters on the lactone ring with high enantioselectivity. ncl.res.in Starting from an achiral olefin derived from 1,4-butanediol, the dihydroxylation reaction, using a chiral quinine-based ligand, establishes the desired (4R,5S) or (4R,5R) stereochemistry. acs.orgncl.res.in The resulting chiral diol is then elaborated through a series of steps, including oxidation and lactonization, to form the this compound core. acs.org The high enantiomeric excess achieved in the SAD step is crucial for obtaining the final product in an optically pure form. researchgate.net This method offers a significant advantage as it generates chirality from an achiral precursor, avoiding the reliance on pre-existing chiral starting materials. ncl.res.in

Key features of the Sharpless Asymmetric Dihydroxylation in this compound Synthesis:

| Feature | Description |

|---|---|

| Reaction | Conversion of a C=C double bond to a 1,2-diol. |

| Chirality Source | Chiral ligands, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). |

| Key Intermediate | A chiral vicinal diol. |

| Advantage | High enantioselectivity from achiral starting materials. |

Herbert C. Brown's work on asymmetric allyl- and crotylboration reactions has provided a powerful tool for the stereocontrolled synthesis of homoallylic alcohols. unimi.itiupac.org The addition of a γ-alkoxyallylborane to an aldehyde, known as Brown's asymmetric alkoxyallylboration, has been effectively utilized in the synthesis of this compound and its stereoisomers. researchgate.netacs.org

This methodology allows for the creation of multiple stereocenters in a single step with a high degree of diastereoselectivity and enantioselectivity. researchgate.net In one synthetic approach to (+)-sapinofuranone B, Brown's asymmetric alkoxyallylboration was employed to construct the four stereogenic centers of the molecule. researchgate.net The reaction between a chiral diisopinocampheylborane (B13816774) reagent and an appropriate aldehyde sets the stereochemistry of the resulting alcohol and the adjacent carbon, which are then further transformed to form the lactone ring and its side chain. researchgate.netunimi.it The predictability and high stereocontrol of this reaction make it a valuable strategy for synthesizing complex polyol structures present in many natural products. researchgate.net

The development of enantioselective catalytic processes that can generate chiral molecules from simple, achiral starting materials is a major goal in modern organic synthesis. ncl.res.innih.gov This approach is economically and environmentally advantageous as it minimizes the use of stoichiometric chiral auxiliaries or reagents. ncl.res.in

In the context of this compound synthesis, researchers have successfully developed catalytic enantioselective methods. One notable example involves the synthesis of this compound from an achiral substrate using an asymmetric catalytic process, which stands in contrast to earlier methods that relied on chiral pool materials. ncl.res.in Such strategies often employ chiral metal complexes or organocatalysts to control the stereochemical outcome of key bond-forming reactions. nih.govsioc-journal.cn For instance, a regiodivergent enantioselective silylation of a racemic diol, catalyzed by an amino acid-based imidazole (B134444) catalyst, was a key step in an efficient synthesis of sapinofuranone A, a diastereomer of this compound. acs.orgscispace.com These catalytic methods offer flexibility and are amenable to the preparation of various stereoisomers for structure-activity relationship studies. ncl.res.in

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. wikipedia.org These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent stereochemistry can be transferred to the target molecule. wikipedia.orgmdpi.com

Several syntheses of this compound and its congeners have utilized chiral pool materials:

Tartaric Acid: L-Tartaric acid has been used as a chiral template to establish the stereocenters of this compound. researchgate.netnih.gov In one of the first total syntheses, the C-4 and C-5 stereocenters were elaborated from dimethyl L-tartrate. researchgate.net This approach provides a definitive way to set the absolute configuration of the lactone ring.

D-Ribose: The carbohydrate D-ribose has also served as a starting material for the synthesis of sapinofuranone A. researchgate.netresearchgate.net In these syntheses, the stereocenters of D-ribose are manipulated through a series of chemical transformations to construct the desired butyrolactone core. researchgate.net For example, a synthesis of sapinofuranone A from D-ribose involved key steps such as Wittig olefination and Sonogashira coupling. researchgate.netresearchgate.net

D-Mannitol: D-Mannitol is another versatile chiral pool starting material that has been employed in the synthesis of this compound and related natural products. researchgate.netmdpi.comresearchgate.net Its multiple stereocenters can be selectively protected and modified to create key intermediates. For example, a synthesis of (-)-muricatacin, a related γ-lactone, was achieved from D-mannitol. researchgate.net The synthesis of various sapinofuranone isomers and their hybrids has been accomplished starting from D-mannitol, using reactions like Noyori reduction and Mitsunobu reaction to generate new chiral centers. researchgate.net The use of D-mannitol is also highlighted in a convergent synthesis of the anticancer lipid mycalol, where two of the four building blocks were derived from D-mannitol and D-gluconolactone. nih.gov

The use of chiral pool materials offers a robust and often more traditional approach to asymmetric synthesis, providing a reliable foundation for constructing the stereochemically complex framework of this compound.

Enantioselective Catalytic Processes from Achiral Substrates

Key Synthetic Transformations

The construction of this compound is a testament to the power and versatility of modern synthetic methods. Chemists have employed a variety of key transformations to assemble this natural product, each addressing specific challenges in stereocontrol and functional group installation.

The Wittig reaction is a cornerstone in many synthetic routes toward this compound, primarily for the construction of the C6-C7 (Z)-double bond in the dienol side chain. acs.orgunigoa.ac.in In one efficient approach, an aldehyde precursor is treated with a Wittig salt in the presence of a strong base to yield the desired diene. acs.org

A notable synthesis utilized the Wittig olefination of an aldehyde intermediate with a specific Wittig salt in tetrahydrofuran (B95107) (THF) at low temperatures (-80 °C) with lithium bis(trimethylsilyl)amide (LiHMDS) as the base. This reaction yielded a mixture of (Z)- and (E)-isomers, with the desired (Z)-isomer being the major product. acs.org The (Z)-isomer could then be separated by silica (B1680970) gel column chromatography. acs.orgunigoa.ac.in This transformation was a key step in creating the 1,3-diene system of this compound. acs.orgnih.gov

Table 1: Representative Wittig Olefination for this compound Synthesis acs.org

| Entry | Aldehyde Precursor | Wittig Salt | Base | Solvent | Temperature (°C) | Z:E Ratio |

| 1 | Aldehyde 10 | (3-methylbut-2-enyl)triphenylphosphonium bromide | LiHMDS | THF | -80 | 80:20 |

The Sonogashira coupling has proven to be an effective method for forming the carbon-carbon bond between the lactone core and the side chain, specifically for creating an enyne intermediate which can be later reduced to the diene. acs.orgacs.orgnih.govthieme-connect.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a vinyl or aryl halide with a terminal alkyne. thieme-connect.com

In the context of this compound synthesis, a common strategy involves coupling a vinyl iodide, derived from the lactone precursor, with a terminal alkyne that forms the remainder of the side chain. thieme-connect.com The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. thieme-connect.com This reaction is a critical step in assembling the carbon skeleton of the molecule. acs.orgacs.org

Table 2: Sonogashira Coupling in a this compound Synthesis thieme-connect.com

| Entry | Vinyl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent |

| 1 | Iodide derivative of lactone precursor | Terminal alkyne side-chain precursor | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

Olefin metathesis, particularly ring-closing metathesis (RCM), has been a powerful tool in the synthesis of various lactone-containing natural products. researchgate.netresearchgate.net While less commonly reported for this compound itself compared to other methods, RCM is a viable strategy for the formation of the γ-lactone ring. researchgate.net This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic olefins from acyclic dienes. organic-chemistry.orgrsc.org

In a broader context of synthesizing similar natural products, a diene precursor containing both the future C4 and C5 stereocenters and a terminal alkene can undergo RCM to construct the five-membered lactone ring. researchgate.net Cross-metathesis has also been employed in synthetic strategies towards this compound to construct the trans double bond of the side chain. researchgate.net

Table 3: Conceptual Application of RCM in Lactone Synthesis

| Entry | Acyclic Diene Precursor | Catalyst | Solvent | Product |

| 1 | Hydroxy-diene ester | Grubbs' Second Generation Catalyst | Dichloromethane | γ-Lactone |

The Yamaguchi esterification is a mild and efficient method for the formation of esters, and by extension, lactones (macrolactonization). organic-chemistry.orgsantiago-lab.com This method has been employed in the total synthesis of complex natural products, including a strategy towards this compound. researchgate.netncl.res.in The reaction proceeds through a mixed anhydride (B1165640) intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with an alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

For the synthesis of the this compound lactone, a hydroxy acid precursor is subjected to Yamaguchi conditions, leading to intramolecular cyclization to form the γ-lactone ring. ncl.res.in This method is particularly useful for constructing sterically hindered esters and for macrolactonization. santiago-lab.comnih.gov

Table 4: Yamaguchi Lactonization for γ-Lactone Formation ncl.res.in

| Entry | Hydroxy Acid Precursor | Reagents | Solvent | Product |

| 1 | Seco-acid of this compound | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | This compound |

Asymmetric reduction of ketones is a powerful strategy for establishing stereocenters. The Noyori asymmetric hydrogenation, which typically employs a ruthenium catalyst with a chiral diamine ligand and a hydrogen source like formic acid/triethylamine or isopropanol (B130326), is a prime example. dicp.ac.cndiva-portal.org

In a stereoselective synthesis of sapinofuranones A and B, a Noyori-type reduction was utilized to establish a new chiral center with high enantioselectivity. researchgate.net This reaction is crucial for controlling the stereochemistry at one of the hydroxyl-bearing carbons in the sapinofuranone structure. The choice of the chiral ligand in the ruthenium complex dictates the stereochemical outcome of the reduction. researchgate.net

Table 5: Noyori Asymmetric Reduction in Sapinofuranone Synthesis researchgate.net

| Entry | Ketone Precursor | Catalyst System | Hydrogen Source | Product |

| 1 | Ketone precursor to sapinofuranone | Ru-TsDPEN complex | HCOOH/Et₃N | Chiral alcohol |

The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol's configuration. mdpi.com This reaction involves the activation of an alcohol with a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic substitution with a pronucleophile, such as a carboxylic acid. mdpi.com

In the total synthesis of (+)-sapinofuranone B, a Mitsunobu reaction was employed as a key step for the inversion of a secondary hydroxyl group, thereby setting the correct stereochemistry at a critical chiral center. thieme-connect.comresearchgate.net This transformation is highly reliable for achieving the desired stereoisomer, which is often a challenge in natural product synthesis. researchgate.net

Table 6: Mitsunobu Inversion in a this compound Synthesis thieme-connect.comresearchgate.net

| Entry | Alcohol Precursor | Reagents | Nucleophile | Solvent | Product |

| 1 | Secondary alcohol with incorrect stereochemistry | PPh₃, DIAD | p-Nitrobenzoic acid | THF | Inverted ester |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis due to their efficiency in forming carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.gov In the context of this compound synthesis, the Sonogashira coupling has emerged as a particularly crucial tool for constructing the key enyne precursor to the dienol side chain. nih.govacs.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nobelprize.org In a representative synthesis of this compound, this method is employed to couple an alkyne intermediate, derived from a protected lactone, with a vinyl halide to form the 1,3-enyne system. acs.org This enyne is then selectively reduced to the corresponding (2Z,4E)-diene found in the natural product.

Several synthetic routes for (+)-sapinofuranone B and its enantiomer, ent-sapinofuranone B, have successfully utilized the Sonogashira coupling as a key strategic step. nih.govthieme-connect.comthieme-connect.comrsc.org For instance, one approach involves the coupling of an alkyne derived from a protected diol with a suitable vinyl partner. acs.org Another stereoselective total synthesis starts from L-(+)-diethyl tartrate and uses a Sonogashira coupling to connect the butanolide core with the side chain precursor. thieme-connect.comthieme-connect.com The versatility of this reaction allows for the late-stage introduction of the complex side chain, making it a convergent and efficient strategy. acs.org

Table 1: Key Palladium-Catalyzed Reactions in this compound Synthesis

| Reaction Type | Purpose in Synthesis | Key Intermediates | Reference |

|---|

Stereoselective Preparation of Specific Isomers

The presence of multiple stereocenters in this compound necessitates highly controlled, stereoselective synthetic methods to access specific isomers. Researchers have developed distinct pathways to selectively synthesize the naturally occurring (+)-sapinofuranone B, its (S,S)-enantiomer, and its full enantiomer, ent-sapinofuranone B.

The total synthesis of (+)-sapinofuranone B has been achieved through several stereoselective routes. One notable strategy commences with the commercially available and chiral L-(+)-diethyl tartrate. thieme-connect.comthieme-connect.com This approach establishes the stereochemistry of the butanolide ring early in the synthesis. Key steps in this pathway include a ring-opening reaction of a derivative of the starting tartrate, a Mitsunobu inversion to set a crucial stereocenter, and a Sonogashira coupling to attach the side chain. thieme-connect.com

Another efficient enantioselective synthesis utilizes Sharpless asymmetric dihydroxylation as the key chirality-inducing step. nih.govacs.org This method starts from the achiral 1,4-butanediol. acs.org The synthesis proceeds by creating an olefin, which is then subjected to asymmetric dihydroxylation to install the two adjacent stereogenic centers with high enantioselectivity. acs.org Subsequent steps involve a Corey-Fuchs reaction to generate an alkyne, followed by the previously mentioned Sonogashira coupling and a Wittig olefination to complete the side chain. acs.org

Two distinct approaches have been described where one relies on a methodology to obtain a chiral propargyl alcohol, while the second generates a threo-1,2-diol derivative through the diastereoselective and enantioselective addition of [(Z)-γ-methoxymethoxyallyl]diisopinocampheylborane to an aldehyde, followed by cross-metathesis. researchgate.net

(S,S)-Sapinofuranone B was identified as a natural product isolated from Acremonium strictum. rsc.org Its structure was confirmed through chemical correlation with the known L-factor, which is a reduced form of the (S,S)-enantiomer. rsc.org The absolute configuration of the (4S,5S)-enantiomer of this compound was definitively established through enantioselective total synthesis. researchgate.net Synthetic efforts toward this specific isomer often leverage chiral pool starting materials or asymmetric reactions designed to yield the (S,S) configuration at the C4 and C5 positions of the butanolide ring.

The synthesis of ent-sapinofuranone B, the complete enantiomer of the natural product, has been described as part of a broader synthetic program targeting sapinofuranone isomers. rsc.org A key strategy to access the ent-series involves inverting the stereochemistry of a common intermediate used in the synthesis of (+)-sapinofuranone B. rsc.org

One reported synthesis starts from an intermediate alcohol (compound 12 in the literature). rsc.org This alcohol undergoes oxidation using 2-iodoxybenzoic acid (IBX) to form a ketone (compound 27). rsc.org Subsequently, an asymmetric reduction, specifically a Noyori asymmetric reduction using an (S,S)-configured catalyst, is performed on the ketone. rsc.org This crucial step establishes the opposite stereochemistry required for the ent-series at the C5 position. rsc.org The resulting alcohol is then carried forward through a sequence of protecting group manipulations, oxidation, and another Sonogashira coupling, mirroring the steps used for the natural enantiomer, to ultimately yield ent-sapinofuranone B. rsc.org

Table 2: Key Stereoselective Strategies for Sapinofuranone Isomers

| Target Isomer | Key Stereochemical Step | Starting Material / Reagent | Reference |

|---|---|---|---|

| (+)-Sapinofuranone B | Chiral Pool | L-(+)-Diethyl tartrate | thieme-connect.com, thieme-connect.com |

| (+)-Sapinofuranone B | Sharpless Asymmetric Dihydroxylation | 1,4-Butanediol | nih.gov, acs.org |

| (S,S)-Sapinofuranone B | Enantioselective Synthesis | N/A | researchgate.net, rsc.org |

Biological Activities and Molecular Mechanisms of Sapinofuranone B Non Clinical Research

In Vitro Cellular Activity Profiles

Cytotoxic Activity in Cancer Cell Lines (e.g., A549, MDA-MB-231, DU145, HepG2)

Sapinofuranone B has demonstrated cytotoxic effects against a panel of human cancer cell lines. researchgate.net In vitro studies have consistently reported its ability to inhibit the growth of lung (A549), breast (MDA-MB-231), prostate (DU145), and liver (HepG2) cancer cells. researchgate.netresearchgate.net The activity is generally observed in the micromolar range, with one study reporting IC50 values between 15.6 and 33.4 µM for this compound and its analogues. researchgate.net However, it has also been noted that the potency of some furanone analogues can be weak, with growth inhibitory concentrations (GI50) exceeding 100 µM in certain cancer cell lines, suggesting that stereochemistry and the nature of the side chain are critical for activity. scispace.com

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound/Hybrid | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | DU145 (Prostate) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound & Hybrids | 15.6 - 33.4 | 15.6 - 33.4 | 15.6 - 33.4 | 15.6 - 33.4 | researchgate.net |

| (S,S)-Sapinofuranone B & Analogues | >100 | >100 | >100 | >100 | scispace.com |

(Note: Data represents a range of activities observed for the parent compound and its synthetic hybrids in one study, while another study on the enantiomer and its analogues showed weaker activity.)

The primary mechanism by which many cytotoxic compounds, including furanone derivatives, exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. researchgate.netgenome.gov While direct studies detailing the complete apoptotic pathway for this compound are limited, research on closely related styryl lactones and furanone derivatives suggests this is a likely mechanism. researchgate.net In studies of analogous compounds, apoptosis induction was confirmed through methods such as Annexin V-FITC assays. researchgate.net The molecular mechanism often involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. frontiersin.org Specifically, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated, leading to the activation of caspases and subsequent cell death. researchgate.netfrontiersin.org

In addition to apoptosis, interference with the cell cycle is a common mechanism for anticancer agents. nih.gov Research on (S,S)-Sapinofuranone B has suggested that it can cause cell proliferation arrest, potentially through the upregulation of the cell cycle inhibitor p21WAF. unina.it The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at various checkpoints, including G1/S and G2/M, to prevent the division of damaged cells. mdpi.comnih.gov While this indicates a potential role for this compound in cell cycle modulation, specific studies confirming the exact phase of arrest (e.g., G2/S) and the detailed molecular pathway in cancer cells have not been fully elucidated. unina.it For instance, other metabolites from the same producing fungus have been shown to disrupt the cell cycle in the pathogen Candida auris. researchgate.net

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. plos.org A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). thieme-connect.commdpi.com Research on compounds structurally related to this compound indicates that their cytotoxic and pro-apoptotic effects are associated with a decrease in mitochondrial membrane potential. researchgate.netscispace.com The loss of ΔΨm is a critical step that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis. plos.org This suggests that this compound may exert its cytotoxic effects by targeting mitochondrial function, although direct experimental evidence is pending.

Cell Cycle Modulation (e.g., G2/S arrest)

Antimicrobial Activity (e.g., against specific pathogens like Candida auris)

Fungal metabolites are a rich source of antimicrobial compounds. While comprehensive screening of this compound against a wide array of pathogens is not extensively documented, it has been noted for its general antifungal activity against Candida species. nih.gov There is significant interest in the activity of metabolites from Diplodia corticola, a fungus that produces the (S,S)-enantiomer of this compound, against the multidrug-resistant pathogen Candida auris. d-nb.info Studies on Sphaeropsidin A, a compound co-isolated with this compound, have shown it possesses antifungal activity against C. auris. researchgate.netd-nb.info Although this suggests a potential for this compound, direct in vitro studies confirming its specific activity and minimum inhibitory concentration (MIC) against Candida auris are currently lacking in the published literature.

Anti-inflammatory Effects (if in vitro mechanism-based)

Natural products are frequently investigated for anti-inflammatory properties. mdpi.com In vitro anti-inflammatory activity is often assessed through assays such as the inhibition of protein denaturation and the stabilization of red blood cell membranes, which serves as a model for lysosomal membrane stabilization. While the broader class of furanones and the fungal extracts they are derived from are of interest for their biological activities, specific mechanism-based in vitro studies on the anti-inflammatory effects of this compound are not available in current scientific literature. A document mentioned both (S,S)-Sapinofuranone B and in vitro anti-inflammatory activity in its contents, but did not directly link the two in a mechanistic study. unina.it Therefore, the anti-inflammatory potential and the underlying molecular mechanisms of this compound remain an area for future investigation.

Antioxidant Effects (if in vitro mechanism-based)

Currently, there is a lack of specific in vitro mechanism-based studies detailing the antioxidant effects of this compound in the available scientific literature. While the antioxidant properties of various flavonoids and other natural compounds have been studied extensively, similar dedicated research on this compound has not been reported. nih.govmdpi.comresearchgate.net

Phytotoxic Activity

This compound has been identified as a secondary metabolite with notable phytotoxic properties. It is produced by certain plant pathogenic fungi, such as Diplodia sapinea (also known as Sphaeropsis sapinea). researchgate.netnih.gov

Research has demonstrated that this compound is one of several phytotoxic metabolites produced by these fungi. arkat-usa.org The structural characteristics of this compound, particularly the 1-hydroxy-2,4-hexadienyl side chain at position C-4, are considered important for its phytotoxic activity. arkat-usa.org In one study, fractions from fungal cultures containing this compound demonstrated phytotoxicity. arkat-usa.org

However, the findings on its activity can vary depending on the specific fungal isolate and the bioassay conditions. For instance, in an evaluation of metabolites from the fungus Diplodia corticola, which also produces the (S,S)-enantiomer of this compound, only a different compound, diplopyrone (B1246759) B, was found to be active in the phytotoxic assays conducted. acs.orgnih.gov Another study noted that while related furanones, pinofuranoxins A and B, induced necrotic lesions on various plants, the phytotoxicity of this compound itself was not assayed due to insufficient quantities of the isolated compound. arkat-usa.orgacs.org

Identification of Molecular Targets and Pathways

Receptor Binding Studies

Based on the available scientific literature, no specific receptor binding studies have been conducted for this compound. Receptor binding assays are a standard method to determine the interaction of a ligand with a receptor, allowing for the characterization of binding affinity (Kd) and receptor density (Bmax). numberanalytics.comrevvity.comnih.gov While these assays are crucial in neuropharmacology and other fields, they have not yet been applied to investigate the molecular targets of this compound. numberanalytics.comnoaa.gov

Enzyme Inhibition Assays (e.g., CD73 inhibition for related compounds)

While direct enzyme inhibition studies on this compound are not prevalent, research has been conducted on synthetic hybrids of the compound. Ecto-5'-nucleotidase (CD73) is an enzyme that plays a role in producing extracellular adenosine, which can aid tumor growth by suppressing the immune system in the tumor microenvironment. bellbrooklabs.comarcusbio.com Consequently, CD73 inhibitors are considered promising targets for cancer immunotherapy. researchgate.netjcancer.org

In one study, a series of novel 1,2,3-triazole-sapinofuranone hybrids were synthesized and evaluated for their inhibitory activity against CD73. researchgate.net The study identified several hybrid compounds that exhibited greater inhibitory activity than the initial lead compound. researchgate.net The most potent of these derivatives demonstrated CD73 inhibition in the low micromolar range. researchgate.net

Table 1: CD73 Inhibition by this compound-Related Hybrid Compounds

| Compound | Substitution on Terminal Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 14 | p-Cl | 2.35 |

| 23 | p-ethyl | 2.55 |

Data sourced from a study on synthetic 1,2,3-triazole-sapinofuranone hybrids. researchgate.net

These findings suggest that the sapinofuranone scaffold can be chemically modified to create potent enzyme inhibitors, highlighting a potential avenue for future drug development. researchgate.net

Protein Synthesis Modulation

There is no direct evidence in the reviewed scientific literature to suggest that this compound's mechanism of action involves the modulation of protein synthesis. Protein synthesis is a fundamental cellular process where genetic information from mRNA is translated into proteins. numberanalytics.comtaylorandfrancis.com Its regulation is complex, involving multiple pathways and factors, and can be a target for therapeutic agents. germanjournalsportsmedicine.com However, specific studies linking this compound to this process are absent.

DNA Intercalation Studies (for related compounds/derivatives)

Direct studies on the DNA intercalation properties of this compound or its direct derivatives have not been reported. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, disrupting its structure and function, which is a mechanism of action for some anticancer drugs. researchgate.netmedchemexpress.com

However, research into related molecular structures provides some context. The 1,2,3-triazole moiety, which has been used to create sapinofuranone hybrids for enzyme inhibition assays, is also a structural component in other molecules designed as DNA targeting agents. researchgate.netscielo.br For example, 1,2,3-triazoles linked to other planar aromatic structures like naphthalimides have been shown to bind to DNA via intercalation and exhibit cytotoxic effects. scielo.br This suggests that while the sapinofuranone core itself is not a classic intercalating structure, its hybridization with motifs known to facilitate DNA binding, such as the triazole ring, could potentially lead to derivatives with such activity. researchgate.netscielo.br

Table of Mentioned Compounds

| Compound Name |

|---|

| (S,S)-enantiomer of this compound |

| 1,2,3-triazole-Sapinofuranone hybrids |

| Adenosine |

| Diplobifuranylone A |

| Diplobifuranylone B |

| Diplopyrone B |

| Naphthalimide |

| Pinofuranoxin A |

| Pinofuranoxin B |

| Sapinofuranone A |

Research on Antifungal Efficacy of this compound in C. elegans Infection Models Currently Unavailable

A thorough review of available scientific literature reveals no specific studies on the in vivo antifungal efficacy of the chemical compound this compound in Caenorhabditis elegans (C. elegans) infection models. While the nematode C. elegans is a widely used model organism for in vivo studies of antimicrobial compounds, research has not yet been published that specifically investigates or quantifies the potential antifungal activity of this compound within this system.

This compound is a known secondary metabolite produced by various fungi, including those from the genus Diplodia and Acremonium strictum. ncl.res.inmdpi.combris.ac.uk Existing research on this compound has primarily focused on its synthesis, phytotoxic effects, and cytotoxic properties against various cancer cell lines. researchgate.netrsc.orgcore.ac.uk For instance, studies have explored the total synthesis of this compound and its derivatives, subsequently evaluating their cytotoxic effects on human cancer cells. researchgate.netrsc.org Other research has documented its role as a phytotoxin, causing necrotic lesions on plants. acs.orgnih.gov

While related compounds from the same fungal genus, such as sphaeropsidins, have been investigated for their antifungal properties in C. elegans models, similar data for this compound is absent from the current body of scientific literature. mdpi.comresearchgate.net In silico studies have predicted a potential antiparasitic activity for sapinofuranone A and B, but these computational findings have not been validated through in vivo experiments in C. elegans. nveo.org

Therefore, due to the lack of specific experimental data, it is not possible to provide detailed research findings or data tables on the antifungal efficacy of this compound in C. elegans infection models as requested. Further research is required to determine if this compound possesses any antifungal activity in this in vivo model.

Structure Activity Relationship Sar Studies of Sapinofuranone B and Its Analogues

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, in sapinofuranone B is a critical determinant of its biological function. Studies involving the synthesis of various stereoisomers, including the natural form and its enantiomer (ent-sapinofuranone B), have revealed that stereochemistry significantly influences cytotoxic activity. rsc.orgrsc.org

For instance, research has shown that the specific configuration of the chiral centers in the furanone ring and the side chain can lead to notable differences in the potency of the compounds against various cancer cell lines. ulb.be The synthesis of different diastereomers and the comparison of their biological data with the natural product have been instrumental in establishing the absolute stereochemistry required for optimal activity. researchgate.net The ability to synthesize specific isomers through methods like asymmetric catalysis allows for a more detailed exploration of these stereochemical requirements for bioactivity. ncl.res.in

A study on diplofuranones, which are structurally related to sapinofuranones, also highlighted the importance of stereochemistry. The configuration of the side chain's hydroxylated carbon was determined to be a key factor in their biological profile. arkat-usa.org Similarly, in pinofuranoxins A and B, two other related furanones, the different absolute and relative configurations of the epoxy ring were found to be responsible for their varying antifungal and zootoxic activities. acs.org

Role of the Furanone Ring System

The furanone ring is the central structural motif of this compound and is essential for its biological activity. ontosight.ai This five-membered lactone ring serves as a scaffold to which the biologically important side chain is attached. The inherent chemical reactivity and structural rigidity of the furanone ring system contribute to the molecule's ability to interact with biological targets. beilstein-journals.org

Modifications to the furanone ring can have a profound impact on the compound's activity. For example, the lack of phytotoxicity in diplobifuranylones A and B, when compared to the strong activity of sapinofuranones A and B, is attributed to the conversion of the 1-hydroxy-2,4-hexadienyl side chain into a trans- and cis-2,5-disubstituted-2,5-dihydrofuran ring, while the γ-lactone residue remains unchanged. core.ac.uk This suggests that while the furanone core is necessary, its substitution pattern is equally critical.

The furanone scaffold is a common feature in many natural products with diverse biological activities, including antitumor and antimicrobial effects. uni-regensburg.deresearchgate.net The reactivity of the butenolide (furan-2(5H)-one) structure allows for various chemical transformations, including recyclization reactions with nucleophiles, which can lead to the generation of diverse heterocyclic compounds with different biological profiles. beilstein-journals.org

Influence of Side Chain Modifications

The nature of the side chain attached to the furanone ring is a key modulator of the biological activity of this compound and its analogues. Modifications to this side chain, including changes in its length, degree of unsaturation, and the presence of functional groups, have been shown to significantly affect cytotoxic and phytotoxic properties.

For example, the conversion of the 1-hydroxy-2,4-hexadienyl side chain in sapinofuranones to a dihydrofuran ring in diplobifuranylones results in a loss of phytotoxicity. core.ac.uk This highlights the importance of the specific structure of the side chain for this particular biological activity. Further evidence comes from the study of diplofuranones, which possess a 4-[(1E,3E)-5-hydroxyhexadienyl]butan-4-olide structure and its saturated derivative. arkat-usa.org The differences in the side chains of these compounds likely contribute to their distinct biological profiles.

Effects of Hybridization with Other Chemical Moieties (e.g., 1,2,3-Triazole)

To explore new avenues for enhancing the biological activity of this compound, researchers have synthesized hybrid molecules by attaching other chemical moieties. A notable example is the hybridization with 1,2,3-triazole rings. rsc.org The 1,2,3-triazole moiety is a well-known pharmacophore that can interact with various biological targets and can also act as a linker to connect different active fragments. researchgate.net

A study involving the synthesis of a series of 1,2,3-triazole-sapinofuranone hybrids revealed that these compounds exhibited cytotoxic effects against several human cancer cell lines, with some hybrids showing slightly more promising activity than the parent natural compounds. rsc.orgrsc.org However, the study also concluded that the addition of the triazole moiety to the lactone ring played a modest role in enhancing the cytotoxic effect. rsc.orgresearchgate.net

This approach of molecular hybridization represents a promising strategy for diversifying the chemical space around the sapinofuranone scaffold and potentially discovering new compounds with improved therapeutic properties. researchgate.netnih.gov

Computational Chemistry Approaches to SAR

Computational chemistry offers powerful tools to complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity. cbcs.se Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to understand how the structural features of this compound and its analogues relate to their potency. cbcs.se

For sapinofuranone A, a closely related compound, a combination of computational techniques and NMR spectroscopy has been used to determine its absolute configuration, which is crucial for its biological activity. researchgate.net Such computational approaches can predict the theoretical properties of molecules and help in rationalizing experimental observations.

By building computational models, researchers can screen virtual libraries of sapinofuranone analogues to predict their activity before undertaking their synthesis, thereby accelerating the discovery of new lead compounds. nih.gov These methods can help in understanding complex SAR landscapes, including instances of "activity cliffs" where small structural changes lead to large, unpredictable changes in potency. nih.gov

Chemical Modifications and Design of Sapinofuranone B Analogues

Synthesis of Sapinofuranone B Derivatives

The generation of this compound derivatives has been a key focus, employing modern synthetic methodologies to create novel chemical entities with diverse functionalities. These efforts have led to the creation of hybrid molecules and various stereoisomers, expanding the chemical space around the natural product scaffold.

A significant advancement in the modification of this compound has been the synthesis of hybrids incorporating a 1,2,3-triazole ring. researchgate.netrsc.org The 1,2,3-triazole moiety is recognized as a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions. researchgate.net The fusion of this heterocyclic scaffold with the this compound core aims to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.netresearchgate.net

The primary method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction efficiently and selectively joins a terminal alkyne with an azide (B81097) to form the 1,4-disubstituted triazole ring. researchgate.netrsc.org In this context, the synthesis begins with 5-hydroxy-lactone intermediates that possess a terminal alkyne group. These intermediates are then reacted with a variety of substituted benzylazides, resulting in a series of novel 1,2,3-triazole-sapinofuranone hybrids in high yields. rsc.org

These synthesized hybrids have been evaluated for their cytotoxic effects against several human cancer cell lines. researchgate.netrsc.orgresearchgate.net Research indicates that many of these compounds exhibit cytotoxic activity in the micromolar range. rsc.org For instance, against cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), DU145 (prostate cancer), and HepG2 (liver cancer), the hybrids demonstrated notable effects. researchgate.netrsc.orgrsc.org The structure-activity relationship (SAR) studies suggest that the addition of the triazole moiety to the lactone ring plays a role in the observed cytotoxic effects. rsc.org

| Compound Series | Target Cancer Cell Lines | Cytotoxic Activity (IC₅₀) Range | Reference |

| 1,2,3-Triazole-Sapinofuranone Hybrids | A549, MDA-MB-231, DU145, HepG2 | 15.6–33.4 μM | rsc.org |

This interactive table summarizes the cytotoxic activity of the synthesized hybrid compounds.

The control of stereochemistry is crucial in the synthesis of this compound and its analogues, as the spatial arrangement of atoms can significantly influence biological activity. Several stereoselective total syntheses of (+)-sapinofuranone B have been reported, utilizing a range of modern asymmetric reactions. researchgate.net

One successful strategy for the enantioselective synthesis of this compound employs a sequence of key reactions: Sharpless asymmetric dihydroxylation, Sonogashira coupling, and Wittig olefination. nih.govacs.org Another approach involves the Noyori asymmetric reduction and the Mitsunobu reaction to establish the required chiral centers, often starting from commercially available chiral pool materials like D-mannitol. rsc.orgresearchgate.net

Further synthetic routes have been developed to achieve stereocontrol. researchgate.net One such pathway generates a threo-1,2-diol derivative through the diastereoselective and enantioselective addition of [(Z)-γ-methoxymethoxyallyl]diisopinocampheylborane to an aldehyde, followed by cross-metathesis to complete the carbon skeleton. researchgate.net These methods provide access not only to the natural (+)-sapinofuranone B but also to its enantiomers (ent-sapinofuranones) and other stereoisomers, which are essential for detailed biological evaluation and SAR studies. rsc.orgrsc.org

1,2,3-Triazole-Sapinofuranone Hybrids

Rational Design of New Chemical Entities based on this compound Scaffold

The this compound structure serves as a "scaffold," or a core molecular framework, for the rational design of new chemical entities. acs.org Rational design is a strategy used in drug discovery to develop new molecules with specific biological activities, based on the understanding of a biological target or a lead compound's structure-activity relationship. nih.gov

The synthesis of 1,2,3-triazole-sapinofuranone hybrids is a prime example of this approach. nih.gov By combining the sapinofuranone scaffold with the 1,2,3-triazole pharmacophore, a known bioactive component, researchers aim to create hybrid molecules that may possess improved therapeutic properties compared to the parent compound. rsc.orgnih.gov This strategy of combining structural motifs from different bioactive molecules is a well-established method for generating novel drug candidates. researchgate.net

The design process involves identifying which parts of the this compound scaffold can be modified without losing desired activity and which positions are suitable for introducing new functional groups to enhance interactions with biological targets. The evaluation of the resulting analogues, such as the triazole hybrids, provides critical feedback for refining the design and developing subsequent generations of compounds with even greater potency or selectivity. rsc.org

Exploration of Structural Diversity via Chemical Libraries

To systematically investigate the structure-activity relationships of the this compound scaffold, chemists often generate chemical libraries. A chemical library is a collection of distinct molecules, which can be either small and focused or large and diverse. vipergen.comchemrxiv.org These libraries are designed to cover a specific area of "chemical space" and are crucial for high-throughput screening and drug discovery. vipergen.combiorxiv.org

The synthesis of a "series of novel 1,2,3-triazole-sapinofuranone hybrids" represents the creation of a focused chemical library. rsc.org By systematically varying the substituents on the triazole ring (e.g., using different benzylazides), a collection of structurally related but distinct analogues is produced. rsc.org This library allows for the efficient exploration of how different chemical functionalities attached to the sapinofuranone core influence its biological activity. biorxiv.org

The goal of creating such a library is to maximize structural diversity around the core scaffold. chemrxiv.orgnih.gov This diversity, which can involve varying functional groups, ring systems, and stereochemistry, increases the probability of discovering a "hit"—a compound with a desired biological effect. vipergen.com The insights gained from screening this library can then guide the rational design of more potent and specific therapeutic agents.

Advanced Analytical Methodologies for Sapinofuranone B Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the study of natural products like sapinofuranone B. It allows for the isolation of the pure compound from its source matrix and the separation of different stereoisomers, a critical step for detailed biological and chemical analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of this compound. In the context of its total synthesis, chiral HPLC is particularly crucial for determining the enantiomeric purity of synthetic intermediates and the final product. For instance, during one stereoselective total synthesis of (+)-sapinofuranone B, chiral HPLC was employed to assess the diastereomeric excess of a key homoallyl alcohol intermediate. researchgate.net Similarly, another efficient total synthesis of the compound utilized chiral HPLC analysis to confirm the enantiomeric purity of a dibenzoate precursor, which was found to be 97%. dntb.gov.ua

The power of HPLC lies in its ability to separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For chiral separations, the stationary phase itself is chiral, allowing for the resolution of enantiomers.

Table 1: Representative HPLC Parameters for Chiral Analysis

| Parameter | Description | Typical Application for this compound Analysis |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak, Lichocart) | Separation of enantiomers or diastereomers of this compound or its synthetic precursors. dntb.gov.ua |

| Mobile Phase | A mixture of organic solvents (e.g., Hexane (B92381)/Isopropanol) | Elution of the compound from the column, with the specific ratio optimized for best separation. |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV-Vis Detector | Monitors the elution of the compound by measuring absorbance at a specific wavelength. |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile substances in the gas phase. libretexts.org The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase.